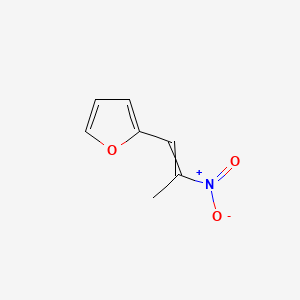

2-(2-Nitroprop-1-en-1-yl)furan

Overview

Description

Synthesis Analysis

The synthesis of furan derivatives, including 2-(2-Nitroprop-1-en-1-yl)furan, often involves condensation reactions and the use of nitroalkanes. For instance, the nitroaldol reaction of ketal-functionalized nitroalkanes with alpha-oxoaldehydes, followed by acidic treatment, leads to the formation of 2,5-disubstituted furans in good yields (Palmieri, Gabrielli, & Ballini, 2010). Additionally, the condensation of furanyl and thiophenyl prop-2-enals with nitro-substituted CH acids can yield geminally activated nitro dienes, further demonstrating the synthetic versatility of furan compounds (Baichurin et al., 2019).

Molecular Structure Analysis

The molecular structure of furan derivatives, including this compound, has been extensively studied using techniques like NMR and IR spectroscopy. The structural investigations provide insights into the arrangement of atoms and the electronic configuration, which are crucial for understanding the reactivity and properties of these compounds (Rahmani et al., 2017).

Chemical Reactions and Properties

Furan derivatives participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. The nitro group in this compound plays a pivotal role in its reactivity, enabling it to undergo transformations that lead to the synthesis of complex organic molecules. For example, iodine(III)-mediated tandem oxidative cyclization has been employed for constructing 2-nitrobenzo[b]furans, demonstrating the compound's potential for chemical modifications (Lu, Zheng, & Liu, 2012).

Scientific Research Applications

Photophysical Properties in Solvent Polarity Studies : One study investigated the absorption and fluorescence characteristics of chalcone derivatives, including compounds structurally related to "2-(2-Nitroprop-1-en-1-yl)furan". The study highlighted the solvatochromic effects on absorption and fluorescence spectra, indicating significant differences in dipole moments between ground and excited states. This research is crucial for understanding the photophysical behavior of such compounds in different solvents, which has implications in fields like material science and chemical sensing (Kumari et al., 2017).

Synthesis of Pharmaceutical Targets : Another research focused on the efficient synthesis of 2,5-disubstituted furan derivatives from functionalized nitroalkanes. This process was successfully applied to the total synthesis of pharmaceutical targets, indicating the potential of compounds like "this compound" in drug synthesis and pharmaceutical research (Palmieri, Gabrielli, & Ballini, 2010).

Inclusion Complexes for Drug Stability : A study on the inclusion complexes of "2-(2-nitrovinyl) furan" with cyclodextrines showed that such complexes can improve the chemical stability of the drug. This research is significant for pharmaceutical applications, particularly in enhancing the stability and efficacy of drugs (Ruz et al., 2012).

Antibacterial Agent Activity : Research has also been conducted on the antibacterial properties of "2-(2-nitrovinyl) furan", investigating its mechanism of action against bacteria like Acinetobacter baumannii. The study revealed that the compound's effectiveness might be linked to the generation of reactive oxygen species and oxidative DNA damage (Ajiboye, 2019).

Electronic Material Applications : In the field of electronics, research on furan-based materials, including derivatives of "this compound", has shown potential for use in LEDs and solar cells. These compounds' photoluminescence, optical band gap, and thermal stability properties suggest their applicability in electronic device fabrication (Davanagere & Jayarama, 2019).

properties

IUPAC Name |

2-(2-nitroprop-1-enyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQJRPWHHXBVQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CO1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701035099 | |

| Record name | 2-(2-Nitro-1-propenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701035099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33322-20-2 | |

| Record name | 2-(2-Nitro-1-propen-1-yl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33322-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Nitro-1-propenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701035099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

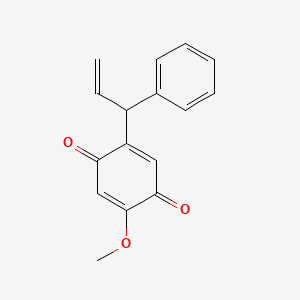

Feasible Synthetic Routes

Q & A

Q1: What is interesting about the crystal structure of (E)-2-(2-Nitroprop-1-enyl)furan?

A1: The compound crystallizes exclusively as the E isomer. [] The crystal structure reveals a conjugated system extending from the furan ring to the nitroalkenyl group. [] Additionally, molecules within the crystal interact through N⋯π interactions involving the furan ring and C—H⋯O hydrogen bonds. []

Q2: What challenges are associated with studying (E)-2-(2-Nitroprop-1-enyl)furan using X-ray diffraction?

A2: The compound sublimes rapidly under Mo Kα radiation at room temperature, making data collection difficult. [] This issue was overcome by conducting the X-ray diffraction experiment at a lower temperature (100K). []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c]phenanthren-2-ol](/img/structure/B1203068.png)